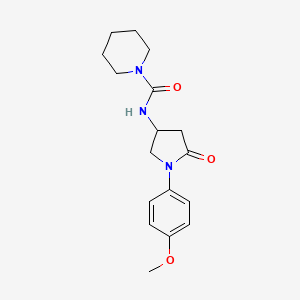

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Product Formation : The reaction yields N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide .

Molecular Structure Analysis

The compound’s molecular structure features a piperidine ring fused to a pyrrolidinone ring, with a 4-methoxyphenyl group attached. The exact arrangement of atoms and bond angles can be visualized through molecular modeling and spectroscopic techniques .

Chemical Reactions Analysis

The compound’s chemical reactivity may involve interactions with other molecules, such as enzymes or receptors. For instance, it has been evaluated as a soluble epoxide hydrolase (sEH) inhibitor. The sEH enzyme plays a role in the addition of water to epoxides, leading to the formation of vicinal diols. The compound’s mechanism of action likely involves inhibiting sEH, which could have implications for blood pressure regulation and inflammation .

Scientific Research Applications

Discovery and Clinical Potential

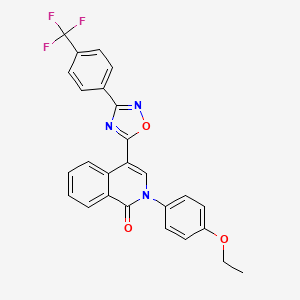

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the potential of these compounds in oncology, particularly in targeting Met-dependent carcinomas. One analogue demonstrated complete tumor stasis in a gastric carcinoma xenograft model, leading to its advancement into clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).

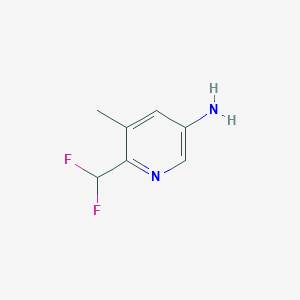

Antimicrobial Applications

Research has identified compounds that selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) was found to lead persisters to antibiotic-induced cell death by reverting them to antibiotic-sensitive cells. This discovery opens avenues for eradicating bacterial persisters, a significant challenge in treating chronic infections (Jun-Seob Kim et al., 2011).

Neuropharmacology and Imaging

In neuropharmacology, compounds with structural similarities have been used in PET imaging studies to evaluate their potential in quantifying receptor systems in the brain. For example, studies on serotonin 1A receptors using 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) have provided insights into receptor distribution and function, which could be pivotal in understanding various psychiatric and neurological disorders (J. Choi et al., 2015).

Analgesic Activity

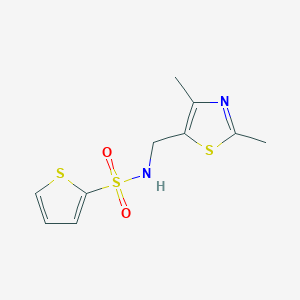

The study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) and its novel analogs has expanded the understanding of urea-based TRPV1 antagonists. The discovery of compounds with improved pharmacological and tolerability profiles compared to BCTC could lead to new treatments for chronic pain (Cunbin Nie et al., 2020).

Antineoplastic Agent Potential

The synthesis and biological evaluation of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide as a potential antineoplastic agent demonstrate the versatile applications of these compounds in cancer research. The detailed structural and molecular conformation studies through X-ray analysis and AM1 molecular orbital methods provide a foundation for future drug design and development in oncology (Surajit Banerjee et al., 2002).

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes such as soluble epoxide hydrolases (seh) which play a crucial role in various biological processes .

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bond interactions, as is common with many similar compounds .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving enzymes like seh .

Result of Action

Similar compounds have been known to exhibit varying degrees of selectivity towards their enzyme targets, leading to potential therapeutic effects .

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-23-15-7-5-14(6-8-15)20-12-13(11-16(20)21)18-17(22)19-9-3-2-4-10-19/h5-8,13H,2-4,9-12H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTOHCNEEDDSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-Methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-ynamide](/img/structure/B2684184.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2684185.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)

![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)

![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2684199.png)

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)